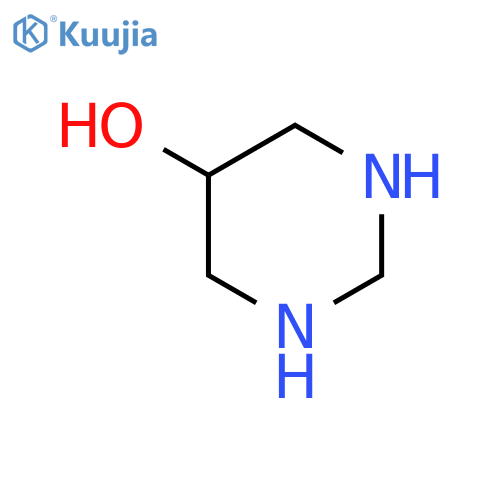Cas no 64579-88-0 (Hexahydropyrimidin-5-ol)

Hexahydropyrimidin-5-ol structure
商品名:Hexahydropyrimidin-5-ol
CAS番号:64579-88-0
MF:C4H10N2O
メガワット:102.135000705719
MDL:MFCD14705125
CID:4098989
Hexahydropyrimidin-5-ol 化学的及び物理的性質
名前と識別子
-
- 5-Pyrimidinol, hexahydro-
- Hexahydropyrimidin-5-ol
-
- MDL: MFCD14705125
Hexahydropyrimidin-5-ol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | H294475-250mg |
Hexahydropyrimidin-5-ol |
64579-88-0 | 250mg |
$ 800.00 | 2023-09-07 | ||
| TRC | H294475-50mg |
Hexahydropyrimidin-5-ol |
64579-88-0 | 50mg |
$190.00 | 2023-05-18 | ||
| Parkway Scientific | YB-415-1g |
Hexahydropyrimidin-5-ol |
64579-88-0 | > 95% | 1g |
$395 | 2023-04-12 | |
| Enamine | BBV-38397429-1.0g |
1,3-diazinan-5-ol |
64579-88-0 | 95% | 1.0g |
$0.0 | 2022-12-31 | |
| TRC | H294475-500mg |
Hexahydropyrimidin-5-ol |
64579-88-0 | 500mg |
$1499.00 | 2023-05-18 | ||
| Parkway Scientific | YB-415-3g |
Hexahydropyrimidin-5-ol |
64579-88-0 | > 95% | 3g |
$950 | 2023-04-12 | |
| Parkway Scientific | YB-415-3g |
Hexahydropyrimidin-5-ol |
64579-88-0 | > 95% | 3g |
$950 | 2023-09-21 | |
| TRC | H294475-10mg |
Hexahydropyrimidin-5-ol |
64579-88-0 | 10mg |
45.00 | 2021-08-06 | ||
| TRC | H294475-100mg |
Hexahydropyrimidin-5-ol |
64579-88-0 | 100mg |
240.00 | 2021-08-06 | ||
| Parkway Scientific | YB-415-1g |
Hexahydropyrimidin-5-ol |
64579-88-0 | > 95% | 1g |
$395 | 2023-09-21 |
Hexahydropyrimidin-5-ol 関連文献
-
1. Zipper-like properties of [poly(l-lysine) + poly(l-glutamic acid)] β-pleated molecular self-assemblyWojciech Dzwolak,Piotr E. Marszalek Chem. Commun., 2005, 5557-5559
-
Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658
-
Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
-
Keiko Okuzumi,Noriyuki Hara,Hidehiro Uekusa,Yoshinori Fujimoto Org. Biomol. Chem., 2005,3, 1227-1232
64579-88-0 (Hexahydropyrimidin-5-ol) 関連製品
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 851132-57-5(N-(2H-1,3-benzodioxol-5-yl)methyl-2-{1-(3-methoxyphenyl)-1H-imidazol-2-ylsulfanyl}acetamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 2039-76-1(3-Acetylphenanthrene)
- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)
- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)
- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)
- 2227668-49-5(5-(3S)-3-hydroxybutylthiophene-3-carbonitrile)
- 2229150-95-0(3-(quinoxalin-2-yl)but-3-en-1-amine)
- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)
推奨される供給者
钜澜化工科技(青岛)有限公司
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
